molecular formula C6H9N3O2S B13976409 N,4-dimethylpyrimidine-2-sulfonamide

N,4-dimethylpyrimidine-2-sulfonamide

Cat. No.: B13976409
M. Wt: 187.22 g/mol
InChI Key: VFDWHDLSQCSYTF-UHFFFAOYSA-N
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Description

N,4-dimethylpyrimidine-2-sulfonamide is a sulfonamide compound characterized by a pyrimidine ring with methyl substituents at the 4 and 6 positions and a sulfonamide group at the 2 position. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethylpyrimidine-2-sulfonamide typically involves the reaction between amines and sulfonyl chlorides. One common method is the oxidative coupling of thiols and amines, which can be driven by electricity, making it an environmentally benign process . Another approach involves the use of sulfonyl chlorides prepared in situ from thiols by oxidation with reagents like N-chlorosuccinimide .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often employs large-scale batch or continuous flow processes. These methods ensure high yields and purity, utilizing optimized reaction conditions and catalysts to facilitate the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,4-dimethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: N-chlorosuccinimide, hydrogen peroxide.

    Catalysts: Copper catalysts for coupling reactions.

    Solvents: Anhydrous acetonitrile, water.

Major Products

The major products formed from these reactions are sulfonamides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

N,4-dimethylpyrimidine-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,4-dimethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. By inhibiting these enzymes, the compound can exert antibacterial effects, making it useful in treating infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-dimethylpyrimidine-2-sulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

N,4-dimethylpyrimidine-2-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-5-3-4-8-6(9-5)12(10,11)7-2/h3-4,7H,1-2H3

InChI Key

VFDWHDLSQCSYTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)S(=O)(=O)NC

Origin of Product

United States

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